molecular formula C8H8BrFO2 B8027001 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene

Cat. No.: B8027001
M. Wt: 235.05 g/mol
InChI Key: SXEMORNYBLWPCA-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxymethoxy groups

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-3-(methoxymethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

1-Bromo-2-fluoro-3-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-2-fluoro-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEMORNYBLWPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloro(methoxy)methane (11.8 mL) was added at 0 C to a THF (150 mL) solution of 3-bromo-2-fluorophenol (15.0 g) and N,N-diisopropylethylamine (41.1 mL). The reaction mixture was stirred overnight at room temperature in a nitrogen atmosphere and then filtered through celite. The obtained filtrate was washed with 1 M hydrochloric acid and a saturated aqueous solution of sodium bicarbonate in this order, and then, the solvent was distilled off under reduced pressure. The obtained residue was passed through a short silica gel column (NH, hexane/ethyl acetate), and the solvent was distilled off under reduced pressure to obtain the title compound (17.9 g)
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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